molecular formula C20H32INO3 B14690543 Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate CAS No. 32305-34-3

Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate

Cat. No.: B14690543
CAS No.: 32305-34-3
M. Wt: 461.4 g/mol
InChI Key: ZZGOCQXMQYYQJY-UHFFFAOYSA-M
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Description

Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate is a chemical compound with a complex structure that includes a piperidinium core, a hydroxyethyl group, a methyl group, an iodide ion, and a thymyloxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate typically involves multiple steps. One common method includes the reaction of 1-(2-hydroxyethyl)piperidine with methyl iodide to form the corresponding iodide salt. This intermediate is then reacted with thymyloxyacetic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced piperidinium derivatives, and substituted compounds with different halide ions .

Scientific Research Applications

Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the iodide ion can participate in ionic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, (thymyloxy)acetate is unique due to the presence of the thymyloxyacetate moiety, which imparts specific chemical and biological properties.

Properties

CAS No.

32305-34-3

Molecular Formula

C20H32INO3

Molecular Weight

461.4 g/mol

IUPAC Name

2-(1-methylpiperidin-1-ium-1-yl)ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;iodide

InChI

InChI=1S/C20H32NO3.HI/c1-16(2)18-9-8-17(3)14-19(18)24-15-20(22)23-13-12-21(4)10-6-5-7-11-21;/h8-9,14,16H,5-7,10-13,15H2,1-4H3;1H/q+1;/p-1

InChI Key

ZZGOCQXMQYYQJY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)OCC[N+]2(CCCCC2)C.[I-]

Origin of Product

United States

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